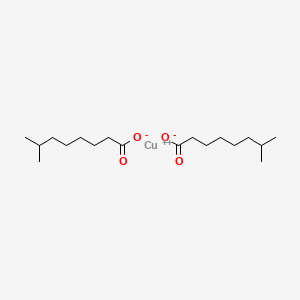

Cupric isononanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

72915-82-3 |

|---|---|

Molecular Formula |

C18H34CuO4 |

Molecular Weight |

378.0 g/mol |

IUPAC Name |

copper;7-methyloctanoate |

InChI |

InChI=1S/2C9H18O2.Cu/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

JVGLHRXQPNDYMR-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Cupric Isononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric isononanoate, the copper(II) salt of isononanoic acid, belongs to the class of metal carboxylates, often referred to as metal soaps. These compounds have a wide range of industrial applications, including as catalysts, driers in paints and varnishes, and as fungicides and wood preservatives. Understanding the physicochemical properties of this compound is crucial for its effective application and for the development of new formulations in various fields, including pharmaceuticals and material science. This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its fungicidal mechanism of action.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be largely inferred from the general characteristics of copper carboxylates and data available for structurally similar compounds.

Table 1: General and Physical Properties of this compound

| Property | Value/Description | Source/Basis |

| Systematic Name | Isononanoic acid, copper(2+) salt | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 72915-82-3 | [1] |

| Molecular Formula | C₁₈H₃₄CuO₄ | Inferred from[1] |

| Molecular Weight | 378.0 g/mol | Calculated |

| Appearance | Likely a blue or green crystalline solid or waxy substance. | Based on general properties of copper(II) salts and copper carboxylates. |

| Melting Point | Not specifically reported. Other copper carboxylates exhibit a wide range of melting points. | |

| Boiling Point | Not reported. Likely decomposes at high temperatures. | |

| Density | Not specifically reported. |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Basis |

| Water | Likely insoluble or sparingly soluble. | General property of long-chain metal carboxylates. |

| Ethanol | Likely sparingly soluble. | General property of metal carboxylates. |

| Non-polar organic solvents (e.g., chloroform, mineral spirits) | Likely soluble. | General property of long-chain metal carboxylates. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the physicochemical properties of this compound.

Synthesis of this compound

Principle: A common method for the synthesis of metal carboxylates is through a precipitation reaction between a soluble salt of the metal and a sodium or potassium salt of the carboxylic acid.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Isononanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Filter paper

-

Beakers, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

-

Preparation of Sodium Isononanoate:

-

Dissolve a stoichiometric amount of sodium hydroxide in distilled water.

-

In a separate beaker, dissolve an equimolar amount of isononanoic acid in ethanol.

-

Slowly add the sodium hydroxide solution to the isononanoic acid solution while stirring continuously. The reaction is exothermic.

-

Continue stirring for 1-2 hours to ensure complete formation of sodium isononanoate.

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

Slowly add the copper(II) sulfate solution to the sodium isononanoate solution with vigorous stirring.

-

A precipitate of this compound will form immediately. The color is expected to be blue or green.

-

Continue stirring for an additional 1-2 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with distilled water to remove any unreacted salts.

-

Follow with a wash of cold ethanol to remove any unreacted isononanoic acid.

-

Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Determination of Melting Point

Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the solid melts to a liquid.

Materials:

-

Dried this compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube with mineral oil

-

Thermometer

Procedure:

-

Finely powder the dry this compound sample.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement at least twice and report the average melting point range.

Determination of Solubility

Principle: The solubility is determined by preparing a saturated solution of the compound in a specific solvent at a given temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, chloroform, hexane)

-

Vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

-

Seal the vial and place it in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) without disturbing the solid.

-

If necessary, centrifuge the withdrawn sample to remove any suspended microparticles.

-

Dilute the saturated solution to a concentration suitable for analysis.

-

Determine the concentration of copper in the diluted solution using a suitable analytical technique such as UV-Vis spectrophotometry (by creating a calibration curve with known copper concentrations) or AAS.

-

Calculate the original concentration in the saturated solution and express the solubility in grams per 100 mL of solvent.

Spectroscopic Characterization

a. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Procedure:

-

Prepare the sample by either mixing a small amount of the solid with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands. For this compound, key bands to identify are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which will be shifted compared to the carbonyl stretch of the free isononanoic acid.

b. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For copper(II) complexes, this can indicate the coordination environment of the metal ion.

Procedure:

-

Prepare a dilute solution of this compound in a suitable non-aqueous solvent (e.g., chloroform or ethanol).

-

Use the pure solvent as a blank.

-

Record the absorption spectrum over a range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax). The d-d transitions of the copper(II) ion are typically observed in the visible region.

Fungicidal Mechanism of Action

Copper-based fungicides, including this compound, are known to have a broad-spectrum, multi-site mode of action. This makes the development of resistance by fungal pathogens very difficult. The general mechanism is depicted below.

Caption: Fungicidal mechanism of this compound.

Experimental Workflow for Characterization

The logical flow for the synthesis and characterization of this compound is outlined in the following diagram.

Caption: Experimental workflow for this compound.

Conclusion

References

In-Depth Technical Guide: Cupric Isononanoate (CAS 72915-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric isononanoate, identified by CAS number 72915-82-3, is a copper(II) salt of isononanoic acid. It belongs to the class of metal carboxylates and finds primary application as a fungicide and bactericide. While specific detailed research on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known properties. To supplement the available data, information on the closely related and well-studied analogue, cupric octanoate, is included to provide insight into the expected chemical and physical characteristics, synthesis, and biological activity. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Copper Carboxylates

| Property | This compound (CAS 72915-82-3) | Cupric Octanoate (CAS 20543-04-8) | Source |

| Molecular Formula | C₁₈H₃₄CuO₄ | C₁₆H₃₀CuO₄ | [1] |

| Molecular Weight | 378.01 g/mol | 349.95 g/mol | [2] |

| Appearance | Expected to be a blue or green solid | Blue crystalline solid | General Knowledge |

| Solubility | Expected to have low solubility in water and higher solubility in nonpolar organic solvents | Insoluble in water | General Knowledge |

| Melting Point | Data not available | 125-130 °C | Commercial Supplier Data |

| Boiling Point | Data not available | Data not available | |

| Density | Data not available | Data not available |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals. However, a general and widely applicable method for the synthesis of copper(II) carboxylates involves the reaction of a copper salt, such as copper(II) acetate or copper(II) carbonate, with the corresponding carboxylic acid.

General Experimental Protocol for the Synthesis of Copper(II) Carboxylates

This protocol is adapted from general methods for the synthesis of copper(II) carboxylates and can be modified for the preparation of this compound.

Materials:

-

Copper(II) acetate monohydrate

-

Isononanoic acid

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve a stoichiometric amount of copper(II) acetate monohydrate in ethanol with gentle heating.

-

In a separate flask, dissolve a twofold molar excess of isononanoic acid in ethanol.

-

Slowly add the isononanoic acid solution to the copper(II) acetate solution with constant stirring.

-

A color change and the formation of a precipitate should be observed.

-

The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction.

-

After cooling to room temperature, the solid product is collected by filtration.

-

The product is washed with the solvent (ethanol) to remove any unreacted starting materials.

-

The final product is dried under vacuum.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (IR, NMR, Mass Spectrometry) for this compound are not available in public databases. The following provides an overview of the expected spectral characteristics based on the analysis of similar copper carboxylate compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group. The key diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the COO⁻ group. The positions of these bands can provide information about the coordination mode of the carboxylate ligand to the copper ion.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (alkane) | 2850 - 3000 | Stretching vibrations |

| C=O (carboxylate) | 1550 - 1650 | Asymmetric stretching (νₐₛ(COO⁻)) |

| C-O (carboxylate) | 1400 - 1450 | Symmetric stretching (νₛ(COO⁻)) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution ¹H and ¹³C NMR spectra for this compound is challenging. The paramagnetic center causes significant line broadening, often rendering the spectra uninformative for detailed structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), could be used to determine the molecular weight and fragmentation pattern of this compound. The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) would be a characteristic feature in the mass spectrum.

Biological Activity and Mechanism of Action

This compound is utilized as a fungicide. The biological activity of copper-based fungicides is attributed to the release of cupric ions (Cu²⁺).

Mechanism of Action

The fungicidal and bactericidal activity of copper compounds is a multi-site process, which makes the development of resistance by pathogens unlikely. The released Cu²⁺ ions are believed to act through several mechanisms:

-

Enzyme Inhibition: Copper ions can bind to sulfhydryl groups (-SH) in enzymes and other proteins, leading to their denaturation and loss of function.

-

Disruption of Cellular Transport: Cu²⁺ can interfere with the transport of essential ions and molecules across the cell membrane.

-

Oxidative Stress: Copper can catalyze the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Caption: Proposed mechanism of action for this compound as a fungicide.

Toxicological and Safety Information

Detailed toxicological studies specifically on this compound are limited. However, as with all copper compounds, excessive exposure can lead to toxicity. Copper and its compounds are known to be toxic to aquatic life. Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound. For detailed and up-to-date safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a copper-containing compound with established use as a fungicide. While specific, in-depth technical data for this particular molecule is scarce in the public domain, this guide provides a comprehensive overview based on available information and data from closely related analogues. The synthesis, spectroscopic characterization, and biological activity are consistent with those of other copper(II) carboxylates. The fungicidal mechanism is attributed to the multi-site action of released cupric ions. Further research is warranted to fully characterize the physicochemical properties and biological profile of this compound to expand its potential applications in various scientific and industrial fields.

References

An In-depth Technical Guide to Cupric Isononanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric isononanoate, a copper (II) salt of isononanoic acid. This document details its chemical properties, a representative synthesis protocol, and explores its potential applications within the field of drug development, drawing upon the broader context of copper-based therapeutics.

Chemical Identity and Molecular Structure

This compound is a metal carboxylate complex. The molecular formula for the compound is C₁₈H₃₄CuO₄ . It consists of a central copper (II) ion (Cu²⁺) coordinated to two isononanoate ligands. Isononanoic acid is a branched-chain nine-carbon carboxylic acid.

The structure of this compound involves the coordination of the carboxylate groups of the isononanoate ligands to the copper (II) center. The lipophilic nature of the isononanoate chains contributes to its solubility in nonpolar organic solvents.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in publicly accessible literature. However, key computed and general properties are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C₁₈H₃₄CuO₄ | Based on a 2:1 ligand-to-metal ratio. |

| Molecular Weight | 378.0 g/mol | Computed value for C₁₈H₃₄CuO₄.[1] |

| CAS Number | 72915-82-3 | For isononanoic acid, copper(2+) salt.[2] |

| Appearance | Typically a blue or green solid | Characteristic of many copper (II) complexes. |

| Solubility | Sparingly soluble in water | Expected to be more soluble in organic solvents due to the isononanoate chains. |

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, based on common methods for the preparation of copper (II) carboxylates.[3][4]

Materials:

-

Copper (II) chloride (CuCl₂) or Copper (II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Isononanoic acid

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or other suitable base

-

Distilled water

-

Reaction flask with a condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Preparation of Sodium Isononanoate (optional intermediate step):

-

In a reaction flask, dissolve a stoichiometric amount of sodium hydroxide in methanol.

-

Slowly add an equimolar amount of isononanoic acid to the sodium hydroxide solution while stirring.

-

The reaction is exothermic and results in the formation of sodium isononanoate.

-

-

Reaction with Copper (II) Salt:

-

In a separate flask, dissolve the copper (II) salt (e.g., copper (II) chloride) in methanol.

-

Slowly add the methanolic solution of sodium isononanoate (from step 1) to the copper (II) salt solution with continuous stirring. Alternatively, isononanoic acid can be directly reacted with a copper source like copper (II) hydroxide or carbonate.

-

A precipitate of this compound should form.

-

-

Reaction Completion and Isolation:

-

The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.

-

After cooling to room temperature, the solid product is collected by filtration.

-

-

Purification and Drying:

-

The collected solid is washed with cold methanol and then with distilled water to remove any unreacted starting materials and byproducts.

-

The purified this compound is then dried in a vacuum oven or desiccator to a constant weight.

-

Applications in Drug Development

While specific research on the drug development applications of this compound is limited, the broader class of copper complexes has garnered significant interest in medicine.[5][6][7] Copper is an essential trace element in humans and plays a crucial role in various biological processes.[6] The therapeutic potential of copper compounds often stems from their redox activity and ability to coordinate with biological molecules.

Potential areas of interest for this compound in drug development include:

-

Antimicrobial Agents: Copper ions and their complexes are known to possess broad-spectrum antimicrobial activity.[5] The lipophilic nature of this compound could enhance its ability to penetrate microbial cell membranes.

-

Anti-inflammatory Agents: Some copper complexes have shown anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[5]

-

Anticancer Agents: Copper complexes are being investigated as potential anticancer drugs.[7] Their mechanisms of action can include the induction of reactive oxygen species (ROS), leading to cancer cell death, and the inhibition of angiogenesis.[7] The complexation of copper with bioactive ligands can enhance its therapeutic efficacy.[8]

Further research is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. Copper bis(neononanoate) | C18H34CuO4 | CID 44149636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS # 3112-74-1, Cupric propionate, Copper(II) propanoate, Copper(II) propionate, Cupric propanoate - chemBlink [chemblink.com]

- 5. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN108047027B - System and method for preparing isononanoic acid and preparation method of metal organic framework catalyst - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Cupric Isononanoate Coordination Compound: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Molecular Structure

Copper(II) carboxylates frequently adopt a dinuclear "paddle-wheel" structure, and it is highly probable that cupric isononanoate conforms to this motif. In this arrangement, two copper(II) ions are bridged by four isononanoate ligands. The carboxylate groups of the isononanoate ligands act as the bridging units, with each copper ion being coordinated to four oxygen atoms from four different carboxylate groups in a square planar geometry. The coordination sphere of each copper ion is typically completed by an axial ligand, which could be a solvent molecule (like water or ethanol) or another donor ligand, resulting in a distorted square pyramidal geometry.[1][2] The intramolecular Cu-Cu distance in such structures is a key parameter influenced by the nature of the carboxylate and axial ligands.

Synthesis Protocols

The synthesis of copper(II) carboxylates can be achieved through several established methods. Below are detailed experimental protocols adapted for the synthesis of this compound.

Reaction of Copper(II) Acetate with Isononanoic Acid

This method is particularly suitable when the carboxylic acid is soluble in ethanol and less soluble in water.[2]

Workflow:

Protocol:

-

Dissolve a stoichiometric amount of copper(II) acetate monohydrate in a minimal amount of deionized water in an Erlenmeyer flask.

-

In a separate flask, dissolve the corresponding stoichiometric amount of isononanoic acid (3,5,5-trimethylhexanoic acid) in a minimum volume of ethanol.

-

Mix the two solutions in a beaker with stirring.

-

If a precipitate does not form immediately, cover the beaker and allow it to stand, potentially overnight.

-

Collect the resulting precipitate by suction filtration.

-

Wash the product with small portions of ethanol to remove any unreacted starting materials.

-

Allow the product to air dry, and then store it in a desiccator over a suitable drying agent.

Reaction of a Sodium Salt of Isononanoic Acid with Copper(II) Sulfate

This method is preferable when the sodium salt of the carboxylic acid is water-soluble and the resulting copper(II) carboxylate has low water solubility.[2]

Protocol:

-

Dissolve a measured amount of isononanoic acid in a minimal amount of ethanol in an Erlenmeyer flask.

-

Add a 2 M solution of sodium hydroxide dropwise with stirring until the solution is just basic to litmus paper, forming sodium isononanoate in situ.

-

In a separate flask, dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of deionized water.

-

Mix the two solutions in a beaker. If a precipitate does not form immediately, cover the beaker and let it stand for up to 24 hours.

-

Isolate the precipitate by vacuum filtration.

-

Wash the product with deionized water and then with a small amount of ethanol.

-

Air dry the product and store it in a desiccator.

Spectroscopic and Thermal Characterization

The following tables summarize the expected spectroscopic and thermal properties of this compound based on data from analogous copper(II) carboxylates with long and branched alkyl chains.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a crucial tool for confirming the coordination of the carboxylate group to the copper(II) ion. The key diagnostic bands are the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO- group.[1][3]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Interpretation |

| νas(COO⁻) | 1580 - 1620 | Asymmetric stretching of the coordinated carboxylate group. |

| νs(COO⁻) | 1410 - 1450 | Symmetric stretching of the coordinated carboxylate group. |

| Δν (νas - νs) | 170 - 250 | The difference in wavenumber between the asymmetric and symmetric stretches is indicative of a bridging bidentate coordination mode, characteristic of the paddle-wheel structure.[1] |

| ν(Cu-O) | 400 - 500 | Stretching vibration of the copper-oxygen bond, confirming coordination.[1] |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of copper(II) complexes provides information about the d-orbital electronic transitions.

| Transition | Expected Wavelength Range (nm) | Interpretation |

| d-d transition | 650 - 720 | A broad absorption band in this region is characteristic of the d-d electronic transitions of the Cu(II) ion in a square pyramidal or distorted octahedral geometry.[4][5] |

| Ligand-to-Metal Charge Transfer (LMCT) | < 400 | More intense absorptions at shorter wavelengths can be attributed to charge transfer from the carboxylate ligands to the copper(II) center. |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and decomposition pathway of the compound.

| Decomposition Step | Expected Temperature Range (°C) | Event |

| 1 | 100 - 150 | Loss of any coordinated or lattice solvent molecules (e.g., water, ethanol). |

| 2 | 200 - 400 | Decomposition of the anhydrous copper(II) isononanoate, with the loss of the organic ligands. |

| Final Residue | > 400 | Formation of copper(II) oxide (CuO) or a mixture of copper oxides. |

Conclusion

While a dedicated structural and spectroscopic study of this compound is not prominently available, the extensive body of research on analogous copper(II) carboxylates provides a strong basis for predicting its properties. It is anticipated that this compound will adopt a dinuclear paddle-wheel structure, which can be synthesized via straightforward metathesis reactions. Its characterization is expected to reveal spectroscopic and thermal properties consistent with other long-chain copper(II) carboxylates. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or developing applications for this compound. Further experimental work is warranted to definitively elucidate the precise structural and physical parameters of this compound.

References

A Technical Guide to the Solubility of Cupric Isononanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cupric isononanoate in organic solvents. Due to the scarcity of specific quantitative data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility, qualitative solubility expectations, and a detailed experimental protocol for determining precise solubility values in a laboratory setting.

Introduction to this compound

This compound, the copper(II) salt of isononanoic acid, is a metal carboxylate with the chemical formula Cu(C₈H₁₇COO)₂. Its structure consists of a central divalent copper ion (Cu²⁺) coordinated to two non-linear, branched-chain isononanoate anions. This structure, particularly the nine-carbon alkyl chain of the isononanoate ligand, imparts a significant nonpolar (lipophilic) character to the molecule. This lipophilicity is the primary determinant of its solubility behavior, making it highly soluble in nonpolar organic solvents and oils[1]. Metal carboxylates like this compound are used in various industrial applications, including as catalysts, wood preservatives, and pigments.

Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Octane | High | The nonpolar hydrocarbon chains of the solvent effectively solvate the lipophilic isononanoate ligands through van der Waals forces. |

| Nonpolar Aromatic | Toluene, Xylene | High | Similar to aliphatic solvents, the nonpolar aromatic rings provide favorable interactions with the alkyl chains of the this compound. |

| High-Boiling Oils | Octadecene, Mineral Oil | High | Metal carboxylates are noted for their high solubility in oily and high-boiling point nonpolar solvents[1]. |

| Chlorinated | Dichloromethane, Chloroform | Medium to High | These solvents have the ability to dissolve a wide range of organic compounds, including those with significant nonpolar character. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | These solvents are weakly polar. The oxygen atom can potentially coordinate with the copper center, while the alkyl groups interact with the isononanoate chains. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Medium | The polarity of the carbonyl group is less favorable for solvating the long nonpolar chains compared to less polar solvents. |

| Alcohols | Methanol, Ethanol | Low | The high polarity and hydrogen-bonding nature of short-chain alcohols are incompatible with the nonpolar structure of this compound[2]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Medium | While some copper carboxylates show solubility in DMSO[2], the large nonpolar isononanoate group likely limits this solubility compared to carboxylates with smaller chains. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or gravimetric analysis equipment (drying oven, desiccator)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. "Excess" means enough solid is added so that a visible amount remains undissolved after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended[3]. Preliminary experiments can determine the minimum time required to achieve a constant concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to rest in the temperature bath for several hours for the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. To avoid temperature changes that could cause precipitation, the syringe can be pre-warmed to the experimental temperature.

-

Immediately filter the sample through a syringe filter into a pre-weighed, clean vial to remove any suspended microcrystals.

-

-

Concentration Analysis:

-

The concentration of this compound in the filtered saturated solution can be determined by several methods:

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to avoid decomposition of the solute. Once the solvent is fully removed, weigh the vial again. The mass of the dissolved solid can be calculated by difference[5].

-

Spectroscopic Method (UV-Vis): If this compound has a distinct chromophore, a calibration curve can be prepared using solutions of known concentrations. The absorbance of the saturated solution can then be measured and its concentration determined.

-

Atomic Absorption (AA) Spectroscopy: Dilute a known mass of the saturated solution and analyze for copper content. This provides a very accurate measure of the copper concentration, from which the concentration of this compound can be calculated.

-

-

-

Calculation and Reporting:

-

Calculate the solubility using the data from the analysis step.

-

Express the results in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

It is crucial to report the temperature at which the solubility was determined.

-

Visualized Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Role of carboxylates in the phase determination of metal sulfide nanoparticles - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D3NH00227F [pubs.rsc.org]

- 2. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmajournal.net [pharmajournal.net]

Unraveling the Antifungal Mechanism of Cupric Isononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric isononanoate, a copper salt of isononanoic acid, is a broad-spectrum contact fungicide. As a member of the "copper soap" family of fungicides, its efficacy stems from the multi-faceted disruptive action of copper ions (Cu²⁺) on fungal physiology. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antifungal effects, supported by quantitative data from related copper compounds, detailed experimental protocols for mechanism-of-action studies, and visualizations of the key pathways and workflows.

The lipophilic nature of the isononanoate carrier facilitates the penetration of the fungal cell wall and membrane, delivering the bioactive copper ions to their intracellular targets. Once inside the fungal cell, copper ions do not have a single mode of action but rather disrupt multiple essential processes simultaneously. This multi-site activity is a key factor in the low probability of fungi developing resistance to copper-based fungicides.

The primary mechanisms of action, which will be detailed in this guide, include:

-

Enzyme Inhibition and Protein Denaturation: Copper ions have a high affinity for sulfhydryl, hydroxyl, amino, and carboxyl groups present in amino acid residues of proteins, leading to enzyme inactivation and disruption of cellular metabolism.

-

Cell Membrane Disruption: The accumulation of copper ions disrupts the integrity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and eventual cell lysis. This is likely augmented by the soap-like properties of the isononanoate component.

-

Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly destructive reactive oxygen species through Fenton-like reactions. The resulting oxidative stress leads to widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids.

This guide will provide a comprehensive overview of these mechanisms, present available quantitative data in a structured format, and offer detailed protocols for key experiments to enable further research and development in the field of antifungal agents.

Data Presentation

Quantitative Antifungal Activity of Copper Compounds

While specific Minimum Inhibitory Concentration (MIC) values for this compound against the target fungi were not available in the reviewed literature, the following table presents representative MIC values for other copper compounds against Candida albicans and Aspergillus species to provide a general indication of the antifungal efficacy of copper. It is important to note that the efficacy of this compound may differ based on its specific formulation and the fungal species being tested.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Copper Oxide Nanoparticles (CuONPs) | Candida albicans | 35.5 | [1][2] |

| Copper Oxide Nanoparticles (CuO NPs) | Candida albicans | 400 | |

| Copper(II) Complex | Candida krusei | 31.25 | |

| Copper(II) Complex | Candida albicans | 31.25 - 125 | |

| Voriconazole (control) | Aspergillus niger | 1 | |

| Amphotericin B (control) | Aspergillus niger | 1 |

Core Mechanism of Action

The antifungal activity of this compound is a multi-pronged attack on the fungal cell, primarily driven by the disruptive nature of the copper (II) ion. The isononanoate component, a fatty acid, acts as a carrier, facilitating the transport of copper ions across the fungal cell wall and plasma membrane.

Disruption of Enzyme Function and Protein Integrity

Copper ions have a strong affinity for various functional groups within proteins, particularly sulfhydryl (-SH) and amino (-NH2) groups. This binding leads to the denaturation of enzymes and other essential proteins, disrupting critical metabolic pathways. The non-specific nature of this interaction means that a wide range of cellular processes are simultaneously inhibited, contributing to the broad-spectrum activity of copper fungicides.

Compromising Cell Membrane Integrity

The fungal cell membrane, a vital barrier that regulates the passage of substances and maintains cellular homeostasis, is a key target of this compound. The lipophilic isononanoate portion of the molecule can intercalate into the lipid bilayer, disrupting its structure and fluidity. The subsequent influx of copper ions further destabilizes the membrane, leading to increased permeability and the leakage of vital intracellular components, ultimately resulting in cell death.

Induction of Oxidative Stress through Reactive Oxygen Species (ROS) Generation

Copper ions are potent catalysts of Fenton and Haber-Weiss-like reactions, which generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻). This surge in ROS overwhelms the fungal cell's antioxidant defense mechanisms, leading to a state of severe oxidative stress. The consequences of this are widespread and catastrophic for the cell, including:

-

Lipid Peroxidation: The oxidation of lipids in the cell membrane, leading to a loss of membrane integrity and function.

-

Protein Oxidation: Damage to proteins, resulting in loss of enzymatic activity and structural integrity.

-

DNA Damage: Oxidation of DNA bases, leading to mutations and strand breaks, which can be lethal to the cell.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be modified for filamentous fungi.

a. Preparation of Fungal Inoculum:

-

Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida and Trichophyton, Potato Dextrose Agar for Aspergillus) and incubate at the optimal temperature until sufficient growth is observed.

-

Harvest fungal cells or spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline and gently dislodging the growth.

-

Suspend the harvested cells/spores in sterile saline.

-

For yeasts, adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). For filamentous fungi, adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.

b. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

c. Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control (inoculum without the compound) and a sterility control (medium only).

-

Incubate the plates at the appropriate temperature (e.g., 35°C for Candida and Aspergillus, 28-30°C for Trichophyton) for 24-72 hours, depending on the growth rate of the fungus.

d. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the growth control.

Assessment of Cell Membrane Permeability

This protocol utilizes the release of intracellular contents as an indicator of membrane damage.

a. Fungal Culture and Treatment:

-

Grow the fungus in a suitable liquid medium to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the buffer to a defined density.

-

Expose the fungal suspension to various concentrations of this compound (including a no-treatment control) for a defined period.

b. Measurement of Leakage of Intracellular Components:

-

Centrifuge the treated fungal suspensions to pellet the cells.

-

Collect the supernatant.

-

Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.

-

An increase in absorbance at these wavelengths in the treated samples compared to the control indicates membrane damage and leakage of intracellular contents.

Quantification of Reactive Oxygen Species (ROS) using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

a. Fungal Culture and Staining:

-

Grow the fungus in a suitable liquid medium.

-

Harvest and wash the cells as described previously.

-

Resuspend the cells in a suitable buffer.

-

Load the cells with 10 µM DCFH-DA and incubate in the dark for 30-60 minutes at the appropriate temperature. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

b. Treatment and Measurement:

-

After incubation with the dye, wash the cells to remove excess DCFH-DA.

-

Expose the stained cells to different concentrations of this compound.

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in intracellular ROS levels.

Visualizations

Caption: Overall mechanism of action of this compound in fungi.

Caption: Experimental workflow for determining antifungal activity.

Caption: Signaling pathway of copper-induced ROS production in fungi.

References

- 1. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Cupric Isononanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of cupric isononanoate. Due to the limited availability of data specific to this compound, this guide synthesizes information from analogous copper carboxylates, particularly branched-chain variants like copper neodecanoate and long-chain copper soaps. The guide covers synthesis, experimental protocols for thermal analysis, decomposition pathways, and kinetic parameters, presenting quantitative data in structured tables and visualizing complex processes with Graphviz diagrams.

Introduction

This compound, the copper(II) salt of isononanoic acid, belongs to the class of metal carboxylates. Isononanoic acid is a branched-chain carboxylic acid, which imparts specific physical and chemical properties to its salt, including solubility in nonpolar solvents and distinct thermal behavior.[1][2] Understanding the thermal decomposition of this compound is crucial for its applications in various fields, such as the synthesis of copper nanoparticles, as a catalyst, and in the formulation of specialty chemicals.[3] This guide will detail the expected thermal degradation behavior of this compound based on the analysis of similar copper carboxylates.

Synthesis of this compound

The synthesis of this compound can be achieved through a metathesis reaction, a common method for preparing metal carboxylates. A typical procedure involves the reaction of a soluble copper salt, such as copper(II) nitrate, with the sodium salt of isononanoic acid.[4]

Reaction: 2 C₈H₁₇COONa + Cu(NO₃)₂ → Cu(C₈H₁₇COO)₂ + 2 NaNO₃

A generalized experimental workflow for the synthesis is presented in the diagram below.

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is primarily studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and composition of the material.[5]

Typical TGA Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Size: 5-10 mg of this compound powder.[6]

-

Crucible: Alumina (Al₂O₃) or platinum crucible.

-

Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 20-50 mL/min.[6]

-

Heating Rate: A linear heating rate, typically 10°C/min.[2]

-

Temperature Range: Ambient temperature to 600-800°C.[7]

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides information on phase transitions such as melting and crystallization, as well as reaction enthalpies.

Typical DSC Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Size: 2-5 mg of this compound powder, sealed in an aluminum pan.

-

Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate, typically 10°C/min.

-

Temperature Range: Ambient temperature to 400-500°C.

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic and exothermic peaks correspond to thermal events.

References

- 1. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

Cupric Isononanoate: A Technical Review for Researchers and Drug Development Professionals

Introduction

Cupric isononanoate, the copper(II) salt of isononanoic acid, is a chemical compound with emerging interest in various scientific and industrial fields. While specific literature on this compound is limited, a comprehensive understanding of its properties and potential applications can be extrapolated from the broader knowledge of copper carboxylates. This technical guide provides a detailed overview of the synthesis, characterization, and biological activities of this compound, drawing upon existing research on analogous copper(II) carboxylate complexes. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compound.

Chemical Properties and Structure

This compound is an organometallic compound with the chemical formula Cu(C₉H₁₇O₂)₂.[1] It consists of a central copper ion in the +2 oxidation state coordinated to two isononanoate ligands. The structure of copper(II) carboxylates can vary, but they often form dinuclear "paddle-wheel" structures where four carboxylate groups bridge two copper centers.[2][3][4]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value/Description | Source |

| IUPAC Name | copper(2+);3,5,5-trimethylhexanoate | PubChem |

| CAS Number | 72915-82-3 | [1] |

| Molecular Formula | C₁₈H₃₄CuO₄ | PubChem |

| Molecular Weight | 378.0 g/mol | PubChem |

| Appearance | Typically a blue or green solid, characteristic of Cu(II) complexes. | General Knowledge |

| Solubility | Expected to have low solubility in water and higher solubility in nonpolar organic solvents. | General Knowledge |

Synthesis of this compound

Experimental Protocol: Synthesis via Reaction with Copper(II) Carbonate

This protocol is adapted from a general method for synthesizing copper(II) carboxylates.[1]

Materials:

-

Isononanoic acid (3,5,5-trimethylhexanoic acid)

-

Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)

-

Ethanol

-

Deionized water

-

Filter paper

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter flask

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve a stoichiometric amount of isononanoic acid in a minimal amount of ethanol.

-

In a separate beaker, create a slurry of basic copper(II) carbonate in deionized water.

-

Slowly add the isononanoic acid solution to the copper carbonate slurry while stirring continuously with a magnetic stirrer. Effervescence (CO₂ evolution) will be observed.

-

After the addition is complete, gently heat the mixture to approximately 60°C with continuous stirring for several hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature.

-

Collect the resulting solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Further wash the product with a small amount of cold ethanol to aid in drying.

-

Dry the final product, this compound, in a desiccator or a vacuum oven at a low temperature.

References

- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 2. akjournals.com [akjournals.com]

- 3. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Copper (II) Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper (II) carboxylate complexes represent a versatile class of metallodrugs that have garnered significant attention in medicinal chemistry. Their diverse coordination chemistry allows for the fine-tuning of their structural, thermal, magnetic, and, most importantly, biological properties. These compounds have demonstrated a broad spectrum of activities, including potent anticancer, antimicrobial, and enzyme-inhibiting effects. The mechanism of action often involves interactions with biological macromolecules like DNA, induction of reactive oxygen species (ROS), and inhibition of essential enzymes. This guide provides an in-depth overview of the current research on the biological activities of copper (II) carboxylates, summarizes key quantitative data, details common experimental protocols, and visualizes associated workflows and mechanisms.

Core Biological Activities of Copper (II) Carboxylates

The biological potential of copper (II) carboxylates is largely attributed to the synergistic effect between the copper ion and the carboxylate ligands. The coordination of ligands can enhance the lipophilicity of the complex, facilitating its transport across cellular membranes. Once inside the cell, the copper center can engage in redox cycling, leading to the generation of cytotoxic reactive oxygen species, or bind to crucial biomolecules, disrupting their function.

Methodological & Application

Cupric Isononanoate: A Carboxylate-Based Wood Preservative for Ground Contact Applications

Introduction

Cupric isononanoate is a member of the copper carboxylate family of wood preservatives, which are recognized for their efficacy in protecting wood and other cellulosic materials from fungal decay and insect attack. Similar to the well-established copper naphthenate, this compound is an oil-borne preservative that offers a durable solution for wood intended for in-ground and above-ground contact. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of wood preservation and material science. The information is synthesized from studies on copper carboxylates, with a focus on providing a comprehensive understanding of their performance and application.

Efficacy and Performance Data

The performance of copper carboxylates, including analogs of copper naphthenate like this compound, has been evaluated in long-term field tests. The following tables summarize the performance data of copper carboxylate systems in comparison to industry standards. The data is derived from field stake tests conducted in a high decay and termite hazard zone (AWPA Zone 4), providing a robust assessment of their real-world efficacy.[1]

Table 1: Ground Contact Performance of Copper Carboxylate Systems in Pine Stakes [1]

| Preservative System | Carrier Solvent | Retention ( kg/m ³) | Average Field Stake Rating (after 5 years) |

| Copper Naphthenate | Toluene | 4.8 | 9.5 |

| 9.6 | 10.0 | ||

| Copper Neodecanoate (analogous to Isononanoate) | Toluene | 4.8 | 9.2 |

| 9.6 | 9.8 | ||

| Copper Octoate | P9A Oil | 4.8 | 8.9 |

| 9.6 | 9.7 | ||

| Pentachlorophenol (reference) | P9A Oil | 4.8 | 9.9 |

| 9.6 | 10.0 |

Note: Field stake rating is on a scale of 0 to 10, where 10 represents a sound stake with no signs of decay or insect attack, and 0 represents complete failure.

Table 2: Influence of Carrier Solvent on the Performance of Copper Carboxylate Preservatives [1]

| Preservative System | Carrier Solvent | Retention ( kg/m ³) | Average Field Stake Rating (after 5 years) |

| Copper Carboxylate Mix | P9A Oil | 6.4 | 9.6 |

| Copper Carboxylate Mix | Toluene | 6.4 | 9.1 |

| Copper Carboxylate Mix | Water | 6.4 | 8.5 |

Note: This data suggests that oil-borne formulations of copper carboxylates generally outperform water-borne or light organic solvent-based systems for ground contact applications.[1]

Mechanism of Action

The biocidal activity of this compound, like other copper-based preservatives, is primarily attributed to the toxicity of the copper (II) ion (Cu²⁺) to wood-destroying fungi and insects. The isononanoate carrier facilitates the penetration and distribution of the copper into the wood structure.

Fungicidal Mechanism:

Copper ions are believed to disrupt cellular processes in fungi through multiple mechanisms:

-

Enzyme Inhibition: Copper ions can bind to sulfhydryl groups of amino acids in essential enzymes, leading to their inactivation and disruption of metabolic pathways.

-

Oxidative Stress: The presence of copper ions can catalyze the formation of reactive oxygen species (ROS) within the fungal cells, causing damage to cellular components such as lipids, proteins, and DNA.

-

Cell Membrane Disruption: Copper ions may interfere with the integrity and function of the fungal cell membrane, leading to leakage of essential cellular contents.

Insecticidal Mechanism:

The insecticidal action of copper is generally less pronounced than its fungicidal activity but still contributes to the overall protection of the wood.

-

Antifeedant and Repellent Effects: The presence of copper in the wood can deter feeding by termites and other wood-boring insects.

-

Metabolic Disruption: If ingested, copper ions can disrupt metabolic processes in insects, leading to toxicity.

Caption: Fungicidal mechanism of this compound.

Experimental Protocols

The following protocols are based on standardized methods from the American Wood Protection Association (AWPA) and are applicable for the evaluation of this compound and other oil-borne wood preservatives.

1. Wood Sample Preparation and Treatment

-

Objective: To treat wood samples with this compound to specified retention levels.

-

Materials:

-

Southern Pine (or other relevant wood species) sapwood blocks (19x19x19 mm for laboratory tests, or stakes 19x19x560 mm for field tests).

-

This compound solution of desired concentration in a suitable oil carrier (e.g., P9A oil, toluene).

-

Vacuum-pressure impregnation apparatus.

-

-

Protocol:

-

Condition wood samples to a constant weight at a specified temperature and relative humidity (e.g., 23°C and 50% RH).

-

Record the initial weight of each wood sample.

-

Place the samples in the treatment vessel.

-

Apply an initial vacuum of at least -88 kPa for a minimum of 30 minutes.

-

Introduce the this compound treating solution into the vessel while maintaining the vacuum.

-

Release the vacuum and apply pressure of 1035 kPa for 1 to 2 hours to ensure adequate penetration.

-

Release the pressure and remove the samples.

-

Wipe off excess solution and weigh the samples immediately to determine the gross uptake of the preservative solution.

-

Calculate the retention of the preservative in kilograms per cubic meter ( kg/m ³) based on the solution uptake and concentration.

-

Allow the treated samples to air-dry under controlled conditions before further testing.[1]

-

Caption: Wood treatment experimental workflow.

2. Laboratory Fungal Efficacy Test (Soil-Block Test)

-

Objective: To determine the fungicidal efficacy of this compound against common wood-destroying fungi.

-

Materials:

-

Treated and untreated wood blocks (19x19x19 mm).

-

Cultures of wood decay fungi (e.g., Gloeophyllum trabeum, Postia placenta).

-

Soil-block test jars containing moist, sterile soil and feeder strips.

-

-

Protocol (based on AWPA Standard E10):

-

Sterilize the treated and untreated wood blocks.

-

Place the sterile blocks on the surface of the actively growing fungal cultures in the soil-block jars.

-

Incubate the jars at a controlled temperature and humidity (e.g., 27°C and 70% RH) for a specified period (e.g., 12 weeks).

-

At the end of the incubation period, remove the blocks, carefully clean off the fungal mycelium, and oven-dry them to a constant weight.

-

Calculate the percentage of weight loss for each block.

-

The efficacy of the preservative is determined by comparing the weight loss of the treated blocks to that of the untreated control blocks.

-

3. Field Stake Test for Ground Contact Performance

-

Objective: To evaluate the long-term performance of this compound in a real-world, in-ground exposure.

-

Materials:

-

Treated and untreated wood stakes (19x19x560 mm).

-

A designated test site with known high decay and termite hazard.

-

-

Protocol (based on AWPA Standard E7):

-

Install the treated and untreated stakes vertically in the ground to a depth of approximately 280 mm, with a spacing of at least 300 mm between stakes.

-

Annually, inspect each stake for signs of decay and insect attack without removing them from the ground.

-

Rate each stake on a scale of 0 to 10, where 10 is sound and 0 is failure.

-

Continue the test until the stakes have failed or for a predetermined number of years.

-

Analyze the data to determine the average service life and performance of the preservative at different retention levels.[1]

-

Application Notes

-

Solvent System: this compound is an oil-borne preservative. The choice of oil carrier can influence the performance, with heavier oils generally providing better long-term protection in ground contact.[1]

-

Penetration: Achieving adequate penetration and retention of the preservative is critical for effective wood protection. The vacuum-pressure impregnation method is recommended for optimal results.

-

Post-Treatment Handling: Treated wood should be allowed to dry completely before installation to ensure the fixation of the preservative and to minimize any potential for surface residues.

-

Compatibility: The compatibility of this compound with coatings and fasteners should be evaluated for specific applications.

-

Safety Precautions: As with all wood preservatives, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling and application. Follow all manufacturer's safety data sheets (SDS) and guidelines.

References

Applications of Cupric Isononanoate in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific catalytic applications of cupric isononanoate are not extensively documented in publicly available literature, its structural similarity to other copper(II) carboxylates, such as copper(II) acetate, suggests its utility in a range of important organic transformations. Copper(II) carboxylates are valued for their low cost, low toxicity, and versatile reactivity in mediating the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for key catalytic reactions where copper(II) carboxylates are employed, serving as a guide for the potential applications of this compound. The following sections detail the use of analogous copper(II) carboxylates in Azide-Alkyne Cycloaddition (CuAAC), aerobic oxidation of alcohols, and Chan-Lam cross-coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Copper(II) salts, in the presence of a reducing agent or through in situ reduction, are effective catalysts for this transformation.

Quantitative Data

The following table summarizes the yields for the CuAAC reaction between various azides and alkynes using a copper(II) acetate catalyst.

| Entry | Azide | Alkyne | Time (h) | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | 3 | >95 |

| 2 | 2-Picolylazide | Phenylacetylene | 0.5 | >95 |

| 3 | 1-Azidohexane | 1-Octyne | 12 | 90 |

| 4 | (Azidomethyl)benzene | 4-Ethynylanisole | 4 | 92 |

| 5 | 1-Azido-4-nitrobenzene | Propargyl alcohol | 6 | 85 |

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol describes the synthesis of a 1,4-disubstituted triazole using copper(II) acetate as a catalyst precursor.

Materials:

-

Benzyl azide (1.0 mmol, 133 mg)

-

Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol, 10 mg)

-

Sodium ascorbate (0.1 mmol, 20 mg)

-

tert-Butanol (t-BuOH) (5 mL)

-

Water (H₂O) (5 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

TLC plates

Procedure:

-

To a 25 mL round-bottom flask, add benzyl azide (1.0 mmol), phenylacetylene (1.1 mmol), tert-butanol (5 mL), and water (5 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

In a separate vial, dissolve copper(II) acetate monohydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in a minimal amount of water.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion (typically within 3-4 hours), dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Catalytic Cycle for CuAAC

Figure 1: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Aerobic Oxidation of Alcohols

Copper catalysts, in conjunction with a co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are highly effective for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is considered a "green" alternative to traditional oxidation reactions that use stoichiometric amounts of heavy metal oxidants.

Quantitative Data

The following table presents data for the copper-catalyzed aerobic oxidation of various alcohols.

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 2 | 95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.5 | 98 |

| 3 | 1-Octanol | 1-Octanal | 24 | 85 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 3 | 92 |

| 5 | Geraniol | Geranial | 5 | 88 |

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

This protocol details the oxidation of benzyl alcohol to benzaldehyde using a Cu(I)/TEMPO catalyst system, which is mechanistically relevant to systems that could be generated from a Cu(II) precursor.[1]

Materials:

-

Benzyl alcohol (1.0 mmol, 108 mg, 104 µL)

-

Copper(I) bromide (CuBr) (0.05 mmol, 7.2 mg)

-

2,2'-Bipyridine (bpy) (0.05 mmol, 7.8 mg)

-

TEMPO (0.1 mmol, 15.6 mg)

-

N-Methylimidazole (NMI) (0.2 mmol, 16.4 mg, 15.8 µL)

-

Acetonitrile (CH₃CN) (5 mL)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (25 mL) with a balloon filled with air

-

Magnetic stirrer and stir bar

Procedure:

-

In a 25 mL round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in acetonitrile (5 mL).

-

Add copper(I) bromide (0.05 mmol), 2,2'-bipyridine (0.05 mmol), and TEMPO (0.1 mmol) to the solution.

-

Add N-methylimidazole (0.2 mmol) to the reaction mixture.

-

Fit the flask with a balloon filled with air and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude benzaldehyde can be purified by flash chromatography on silica gel.

Catalytic Cycle for Aerobic Alcohol Oxidation

Figure 2: Simplified catalytic cycle for the copper/TEMPO-catalyzed aerobic oxidation of alcohols.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam cross-coupling reaction is a versatile method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction couples arylboronic acids with amines or phenols and is notable for its mild reaction conditions.

Quantitative Data

The table below shows the results for the Chan-Lam C-N coupling of various arylboronic acids with aniline.

| Entry | Arylboronic Acid | Amine | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Aniline | 24 | 85 |

| 2 | 4-Tolylboronic acid | Aniline | 24 | 88 |

| 3 | 4-Methoxyphenylboronic acid | Aniline | 24 | 90 |

| 4 | 3-Chlorophenylboronic acid | Aniline | 36 | 75 |

| 5 | Phenylboronic acid | 4-Chloroaniline | 36 | 78 |

Experimental Protocol: Synthesis of Diphenylamine

This protocol outlines the Chan-Lam coupling of phenylboronic acid and aniline catalyzed by copper(II) acetate.[2]

Materials:

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Aniline (1.0 mmol, 93 mg, 91 µL)

-

Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 18 mg)

-

Pyridine (2.0 mmol, 158 mg, 161 µL)

-

Dichloromethane (CH₂Cl₂) (5 mL)

-

Molecular sieves (4 Å)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Air (via a needle)

Procedure:

-

To a 25 mL round-bottom flask, add copper(II) acetate (0.1 mmol), phenylboronic acid (1.2 mmol), and powdered 4 Å molecular sieves.

-

Add dichloromethane (5 mL) to the flask.

-

Add aniline (1.0 mmol) and pyridine (2.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature, open to the air (or with a needle inserted through a septum to allow air exchange).

-

Monitor the reaction by TLC. The reaction may take 24-48 hours to reach completion.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves and copper salts.

-

Wash the celite pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

The crude diphenylamine can be purified by flash chromatography on silica gel.

Experimental Workflow for Chan-Lam Coupling

Figure 3: General experimental workflow for a Chan-Lam cross-coupling reaction.

References

Application Notes and Protocols for Using Cupric Isononanoate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the use of cupric isononanoate in organic synthesis is limited. The following application notes and protocols are based on the well-established reactivity of other copper(II) carboxylates, such as copper(II) acetate, which are expected to exhibit similar catalytic activity. These protocols should be considered as a starting point for reaction optimization.

Introduction to Copper-Catalyzed Cross-Coupling Reactions

Copper salts, including various copper(II) carboxylates, are versatile and cost-effective catalysts for a range of cross-coupling reactions.[1][2] These reactions are fundamental in organic synthesis, particularly for the construction of carbon-heteroatom and carbon-carbon bonds, which are prevalent in pharmaceuticals and functional materials.[1] Copper catalysts can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), enabling reactions through various mechanistic pathways.[2]

Key applications of copper catalysts in organic synthesis include:

-

Chan-Lam Coupling: Formation of C-N, C-O, and C-S bonds by coupling amines, alcohols, or thiols with boronic acids.[3][4][5][6] This reaction is known for its mild conditions, often proceeding at room temperature and open to the air.[3][5]

-

Ullmann Condensation: A classic method for forming C-O, C-N, C-S, and C-C bonds, typically by coupling aryl halides with alcohols, amines, thiols, or other nucleophiles.[7][8] While traditional Ullmann reactions required harsh conditions, modern protocols with soluble copper catalysts and ligands allow for milder temperatures.[1][7]

-

Decarboxylative Coupling: The use of carboxylic acids as coupling partners, which are often more stable and readily available than organometallic reagents.

This compound, as a copper(II) carboxylate, is anticipated to be an effective catalyst or precatalyst in these transformations. The isononanoate ligand may enhance solubility in organic solvents compared to simpler carboxylates like acetate.

Experimental Protocols